Cas no 1511986-28-9 (1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene)
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene
- EN300-1853097
- 1511986-28-9
-
- Inchi: 1S/C11H10FNO/c1-8-2-3-10(12)9(6-8)11(4-5-11)13-7-14/h2-3,6H,4-5H2,1H3
- InChI Key: QMHULYKTQXQAAQ-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C)C=C1C1(CC1)N=C=O
Computed Properties
- Exact Mass: 191.074642105g/mol
- Monoisotopic Mass: 191.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 29.4Ų
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1853097-0.05g |
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene |
1511986-28-9 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1853097-0.1g |
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene |
1511986-28-9 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1853097-0.25g |
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene |
1511986-28-9 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1853097-0.5g |
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene |
1511986-28-9 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1853097-1.0g |
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene |
1511986-28-9 | 1g |
$986.0 | 2023-05-26 | ||
| Enamine | EN300-1853097-2.5g |
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene |
1511986-28-9 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1853097-5.0g |
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene |
1511986-28-9 | 5g |
$2858.0 | 2023-05-26 | ||
| Enamine | EN300-1853097-10.0g |
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene |
1511986-28-9 | 10g |
$4236.0 | 2023-05-26 | ||
| Enamine | EN300-1853097-1g |
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene |
1511986-28-9 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1853097-5g |
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene |
1511986-28-9 | 5g |
$2858.0 | 2023-09-18 |
1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene Related Literature
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene
1-Fluoro-2-(1-Isocyanatocyclopropyl)-4-Methylbenzene: A Comprehensive Overview
1-Fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene is a highly specialized organic compound with the CAS number 1511986-28-9. This compound belongs to the class of aromatic compounds, characterized by its benzene ring structure and the presence of a fluoro group, an isocyanatocyclopropyl substituent, and a methyl group. The combination of these functional groups makes this compound unique in terms of its chemical properties, reactivity, and potential applications.
The synthesis of 1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene involves a series of intricate organic reactions. Researchers have employed various methodologies to achieve this compound, including Friedel-Crafts alkylation, nucleophilic substitution, and coupling reactions. The use of transition metal catalysts has been particularly effective in enhancing the efficiency and selectivity of these reactions. Recent advancements in catalytic systems have enabled the production of this compound with higher purity and yield, making it more accessible for industrial and research purposes.
One of the most notable features of 1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene is its reactivity towards nucleophilic attack. The isocyanato group (-NCO) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This property has been exploited in the development of novel materials, including polyurethanes and other high-performance polymers. The methyl group on the benzene ring further enhances the compound's stability and compatibility with various solvents, making it suitable for a wide range of applications.
Recent studies have highlighted the potential of 1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene in drug discovery and biotechnology. Its unique structure allows for selective interactions with biological molecules, making it a promising candidate for designing new pharmaceutical agents. Researchers have also explored its use as a building block for constructing complex molecular architectures, such as dendrimers and nanomaterials.
In terms of environmental impact, 1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene has been shown to degrade under specific conditions, reducing its persistence in the environment. However, further research is needed to fully understand its ecological effects and develop sustainable methods for its production and disposal.
The commercialization of 1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene has been driven by its versatility and performance in various industries. Its applications span across materials science, pharmaceuticals, and specialty chemicals. As demand for high-performance materials continues to grow, this compound is expected to play an increasingly important role in both academic research and industrial production.
1511986-28-9 (1-fluoro-2-(1-isocyanatocyclopropyl)-4-methylbenzene) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)